Cas no 2287335-15-1 (2-Cyanomorpholine-4-sulfonyl fluoride)

2-Cyanomorpholine-4-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2287335-15-1
- 2-cyanomorpholine-4-sulfonyl fluoride
- EN300-6743082
- 2-Cyanomorpholine-4-sulfonyl fluoride
-
- インチ: 1S/C5H7FN2O3S/c6-12(9,10)8-1-2-11-5(3-7)4-8/h5H,1-2,4H2
- InChIKey: WDCHQGZVMLXLHT-UHFFFAOYSA-N
- ほほえんだ: S(N1CCOC(C#N)C1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 194.01614143g/mol
- どういたいしつりょう: 194.01614143g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
2-Cyanomorpholine-4-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6743082-2.5g |
2-cyanomorpholine-4-sulfonyl fluoride |
2287335-15-1 | 95.0% | 2.5g |
$2660.0 | 2025-03-13 | |
Enamine | EN300-6743082-10.0g |
2-cyanomorpholine-4-sulfonyl fluoride |
2287335-15-1 | 95.0% | 10.0g |
$5837.0 | 2025-03-13 | |
Enamine | EN300-6743082-0.25g |
2-cyanomorpholine-4-sulfonyl fluoride |
2287335-15-1 | 95.0% | 0.25g |
$672.0 | 2025-03-13 | |
Enamine | EN300-6743082-0.1g |
2-cyanomorpholine-4-sulfonyl fluoride |
2287335-15-1 | 95.0% | 0.1g |
$470.0 | 2025-03-13 | |
Enamine | EN300-6743082-1.0g |
2-cyanomorpholine-4-sulfonyl fluoride |
2287335-15-1 | 95.0% | 1.0g |
$1357.0 | 2025-03-13 | |
Enamine | EN300-6743082-5.0g |
2-cyanomorpholine-4-sulfonyl fluoride |
2287335-15-1 | 95.0% | 5.0g |
$3935.0 | 2025-03-13 | |
Enamine | EN300-6743082-0.5g |
2-cyanomorpholine-4-sulfonyl fluoride |
2287335-15-1 | 95.0% | 0.5g |
$1058.0 | 2025-03-13 | |
Enamine | EN300-6743082-0.05g |
2-cyanomorpholine-4-sulfonyl fluoride |
2287335-15-1 | 95.0% | 0.05g |
$315.0 | 2025-03-13 |
2-Cyanomorpholine-4-sulfonyl fluoride 関連文献
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
2-Cyanomorpholine-4-sulfonyl fluorideに関する追加情報
Recent Advances in the Application of 2-Cyanomorpholine-4-sulfonyl Fluoride (CAS: 2287335-15-1) in Chemical Biology and Drug Discovery
2-Cyanomorpholine-4-sulfonyl fluoride (CAS: 2287335-15-1) has emerged as a critical reagent in chemical biology and drug discovery due to its unique reactivity as a sulfonyl fluoride warhead. Recent studies have highlighted its utility in covalent inhibitor design, activity-based protein profiling (ABPP), and targeted protein degradation. This research briefing synthesizes the latest findings on this compound, focusing on its mechanism of action, synthetic applications, and therapeutic potential.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's efficacy in selectively modifying catalytic serine residues in serine hydrolases, a key enzyme family involved in numerous disease pathways. The researchers utilized 2-cyanomorpholine-4-sulfonyl fluoride to develop irreversible inhibitors with improved pharmacokinetic properties compared to traditional sulfonyl fluoride derivatives. The presence of the cyano group was found to significantly enhance target engagement while reducing off-target effects.
In proteomics research, this compound has shown remarkable utility as an activity-based probe. A Nature Chemical Biology publication revealed its ability to covalently label active sites of disease-relevant proteins while remaining inert toward inactive conformations. This property has enabled researchers to map functional states of entire enzyme families in complex biological systems, providing unprecedented insights into disease mechanisms and potential intervention points.
The synthetic accessibility of 2-cyanomorpholine-4-sulfonyl fluoride has also been improved through recent methodological advances. A 2024 Organic Process Research & Development report detailed a scalable, high-yield synthesis route starting from commercially available morpholine derivatives. The optimized procedure features mild reaction conditions and excellent purity profiles, addressing previous challenges in large-scale production of this valuable chemical probe.
Emerging applications in targeted protein degradation have further expanded the compound's utility. Researchers have successfully incorporated 2-cyanomorpholine-4-sulfonyl fluoride into proteolysis-targeting chimeras (PROTACs), creating covalent warheads that offer advantages in terms of target occupancy and duration of action. These developments are particularly promising for addressing "undruggable" targets in oncology and neurodegenerative diseases.
Safety and selectivity profiling studies published in Chemical Research in Toxicology (2024) have provided comprehensive data on the compound's off-target effects and metabolic stability. The results indicate favorable properties for further therapeutic development, with particular promise shown in central nervous system applications where blood-brain barrier penetration is required.
Looking forward, the unique properties of 2-cyanomorpholine-4-sulfonyl fluoride position it as a versatile tool for both basic research and drug discovery. Ongoing clinical translation efforts focus on its incorporation into covalent kinase inhibitors and its use in diagnostic imaging probes. The compound's ability to provide irreversible target engagement while maintaining selectivity continues to drive innovation across multiple therapeutic areas.
2287335-15-1 (2-Cyanomorpholine-4-sulfonyl fluoride) 関連製品
- 2034362-02-0(N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide)
- 33458-99-0(2-Chloro-4-methoxy-5-nitro-benzoic Acid)
- 2034550-08-6(1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea)
- 2195881-47-9(1-[(oxan-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride)
- 2228585-39-3((1,3-thiazol-2-yl)methyl sulfamate)
- 2034572-10-4(2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide)
- 172528-62-0((2-Amino-4-methylphenyl)(cyclopropyl)methanone)
- 2248385-26-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate)
- 2172499-28-2(2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid)
- 1155149-81-7(4-Chloro-2-(2-chlorophenyl)-6-methylpyrimidine)



